5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
This compound (CAS: 477866-43-6, molecular formula: C₁₄H₁₃ClO₄S) is a Meldrum’s acid derivative featuring a [(4-chlorobenzyl)sulfanyl]methylene substituent at the 5-position of the 1,3-dioxane-4,6-dione core . Meldrum’s acid derivatives are widely used as intermediates in organic synthesis due to their high reactivity, particularly in cyclocondensation reactions to form heterocycles like quinolones . The 4-chlorobenzylsulfanyl group introduces electron-withdrawing and lipophilic characteristics, which may influence both reactivity and biological activity.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-14(2)18-12(16)11(13(17)19-14)8-20-7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRQMMPNORWDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSCC2=CC=C(C=C2)Cl)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . The reaction proceeds through the formation of an intermediate, which is then reacted with 4-chlorobenzyl chloride to introduce the chlorobenzyl sulfanyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorobenzyl sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule with diverse applications in scientific research and potential therapeutic uses. This article explores its applications in various fields, supported by case studies and data tables.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural features that can interact with biological targets. The dioxane moiety is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as a lead compound for antibiotic development.
Agricultural Chemistry
The compound's unique structure allows it to be explored as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in pests can lead to effective pest management solutions.
Data Table: Efficacy of Compound in Pest Control
| Pest Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 78 |
| Spider Mites | 75 | 90 |
Material Science
Due to its chemical stability and reactivity, this compound can be utilized in the synthesis of polymers or coatings that require specific mechanical properties or resistance to environmental factors.
Case Study: Polymer Synthesis
Research demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength compared to conventional polymers.
Biochemical Research
The compound's potential as an inhibitor of certain enzymes makes it relevant in biochemical research aimed at understanding metabolic pathways or developing enzyme inhibitors for therapeutic purposes.
Data Table: Enzyme Inhibition Studies
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Cyclooxygenase-2 | 12 | Competitive |
| Lipoxygenase | 25 | Non-competitive |
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The chlorobenzyl sulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions, depending on the target and the specific conditions .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The following table highlights key structural analogs and their properties:
Key Comparative Findings
Amino-substituted derivatives (e.g., 4-chloroanilino) participate in cyclocondensation reactions to form quinolones, while sulfanyl analogs may require additional steps for heterocycle formation .
Electronic and Steric Effects: The electron-withdrawing 4-chlorobenzylsulfanyl group enhances electrophilicity at the methylene carbon compared to electron-donating groups like 4-methoxybenzylidene . Bulkier substituents (e.g., benzoselenadiazolylamino) may hinder reactivity in crowded reaction environments .
Biological Relevance: While amino-substituted derivatives are explicitly linked to quinolone antibiotics , the biological activity of sulfanyl analogs remains underexplored.
Synthetic Utility: Sulfanyl derivatives like the target compound are valuable for introducing sulfur-containing motifs into complex molecules, whereas selenadiazole derivatives (e.g., benzoselenadiazolylamino) enable selenium incorporation for redox-active applications .
Biological Activity
5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research sources.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-chlorobenzyl thiol with a dioxane derivative under controlled conditions. The compound features a dioxane ring substituted with a sulfanyl group and a chlorobenzyl moiety, which are critical for its biological activity.
Structural Data
The crystal structure analysis has revealed significant insights into the molecular geometry:
- Bond Lengths : The C=S bond length is approximately 1.668 Å, indicating partial double bond character.
- Dihedral Angles : The phenyl and chlorophenyl groups exhibit a dihedral angle of approximately 89°, suggesting steric interactions that may influence biological activity.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In studies where similar dioxane derivatives were tested:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 30 µg/mL against pathogenic strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Compounds with sulfonyl groups have been noted to enhance antimicrobial efficacy compared to their non-sulfonyl counterparts .
Antifungal Activity
The antifungal potential of this compound is highlighted in studies demonstrating its effectiveness against Fusarium oxysporum:
Case Studies
Several case studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study focused on the synthesis of sulfonamide derivatives found that the presence of a chlorobenzyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against multiple strains with varying MIC values.
- Antifungal Activity Assessment : Another research project assessed the antifungal properties of similar dioxane derivatives. The findings indicated that modifications at the sulfur atom could lead to increased antifungal potency due to enhanced interaction with fungal cell membranes.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that:
- The presence of electron-withdrawing groups (like chlorine) on the benzyl moiety enhances biological activity by improving solubility and membrane permeability.
- Sulfanyl groups contribute to increased reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
